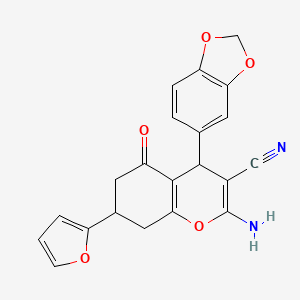![molecular formula C14H12F4N2O2S B4292297 2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4292297.png)
2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
Overview
Description
2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is a fluorinated organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a thiazole ring and multiple fluorine atoms, makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3,3,3-tetrafluoro-2-methoxypropanoic acid with 4-(4-methylphenyl)-1,3-thiazol-2-amine under specific conditions to form the desired amide bond. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents replacing the fluorine atoms or methoxy group.
Scientific Research Applications
2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and fluorine atoms play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate: A related compound with a similar fluorinated backbone but lacking the thiazole ring.
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with different functional groups and applications.
Uniqueness
2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide stands out due to its combination of a thiazole ring and multiple fluorine atoms, which confer unique chemical and biological properties. This makes it particularly valuable in research focused on developing new materials and pharmaceuticals with enhanced stability and reactivity.
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F4N2O2S/c1-8-3-5-9(6-4-8)10-7-23-12(19-10)20-11(21)13(15,22-2)14(16,17)18/h3-7H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDENZXFCMXBNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C(F)(F)F)(OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-AMINO-3-(4-CHLOROPHENYL)-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4292216.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(3,5-dichloro-2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292217.png)
![2,6-Di-tert-butyl-4-[(4-phenylphthalazin-1-yl)sulfanyl]phenol](/img/structure/B4292227.png)
![[4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE](/img/structure/B4292239.png)
![2,6-Di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}phenol](/img/structure/B4292250.png)
![N-TERT-BUTYL-5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-2-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4292252.png)
![N-TERT-BUTYL-4-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZAMIDE](/img/structure/B4292258.png)
![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-(4-CHLOROPHENYL)PHTHALAZIN-1-AMINE](/img/structure/B4292264.png)
![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-PHENYLPHTHALAZIN-1-AMINE](/img/structure/B4292272.png)
![4-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(2-HYDROXYETHYL)BENZAMIDE](/img/structure/B4292288.png)

![ethyl 4-methyl-5-(piperidin-1-ylcarbonyl)-2-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]thiophene-3-carboxylate](/img/structure/B4292308.png)

![2,3,3,3-tetrafluoro-2-methoxy-N-[3-nitro-5-(phenylsulfanyl)phenyl]propanamide](/img/structure/B4292313.png)
